molecular formula C21H24N2O4 B5232198 1-(4-butoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione

1-(4-butoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione

Cat. No. B5232198
M. Wt: 368.4 g/mol
InChI Key: LASGXFMWTVVGQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-butoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione is a chemical compound that belongs to the family of pyrrolidinedione derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of 1-(4-butoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione involves its ability to interact with specific enzymes or receptors in the body. For example, as an anticancer agent, it inhibits the activity of DNA topoisomerase IIα by binding to its active site and preventing it from carrying out its normal function of unwinding DNA during replication. As a therapeutic agent for Alzheimer's disease, it inhibits acetylcholinesterase by binding to its active site and preventing it from degrading acetylcholine, which leads to an increase in the concentration of acetylcholine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-butoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione depend on its specific application. As an anticancer agent, it induces cell cycle arrest and apoptosis in cancer cells, leading to their death. As a therapeutic agent for Alzheimer's disease, it increases the concentration of acetylcholine in the brain, leading to improved cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-butoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione in lab experiments include its high potency and selectivity for specific targets, as well as its ease of synthesis and purification. However, its limitations include its low solubility in aqueous solutions, which can limit its bioavailability and make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 1-(4-butoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione. In medicinal chemistry, further studies could focus on optimizing its structure to improve its potency and selectivity for specific targets, as well as its pharmacokinetic properties. In material science, further studies could focus on exploring its potential applications in other organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Overall, the potential applications of 1-(4-butoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione make it a promising compound for further scientific research.

Synthesis Methods

The synthesis of 1-(4-butoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione involves the reaction of 4-butoxybenzaldehyde and 4-methoxyaniline with ethyl acetoacetate in the presence of a catalytic amount of piperidine. The reaction is carried out under reflux conditions using ethanol as a solvent. The resulting product is purified using column chromatography to obtain a white solid with a yield of around 70%.

Scientific Research Applications

1-(4-butoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been evaluated as a potential anticancer agent due to its ability to inhibit the activity of DNA topoisomerase IIα, which is a validated target for cancer chemotherapy. It has also been investigated as a potential therapeutic agent for Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme involved in the degradation of acetylcholine, which is a neurotransmitter involved in cognitive function.
In material science, 1-(4-butoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione has been studied for its potential applications in organic electronics. It has been evaluated as a potential electron-transporting material in organic light-emitting diodes (OLEDs) due to its high electron mobility and good thermal stability.

properties

IUPAC Name

1-(4-butoxyphenyl)-3-(4-methoxyanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-3-4-13-27-18-11-7-16(8-12-18)23-20(24)14-19(21(23)25)22-15-5-9-17(26-2)10-6-15/h5-12,19,22H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASGXFMWTVVGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Butoxyphenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione

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